2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose (CAS 6207-76-7): Properties, Synthesis, and Applications in Advanced Glycochemistry
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose (CAS 6207-76-7): Properties, Synthesis, and Applications in Advanced Glycochemistry
Executive Summary
In the realm of synthetic carbohydrate chemistry, the precise control of protecting groups is the cornerstone of successful oligosaccharide assembly. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose (CAS 6207-76-7) serves as a critical hemiacetal building block[1]. By possessing a free hydroxyl group exclusively at the anomeric (C1) position while the remaining equatorial hydroxyls are masked as esters, this compound acts as the direct precursor to highly reactive glycosyl donors, including Schmidt donors (trichloroacetimidates) and Koenigs-Knorr donors (glycosyl halides)[2].
This technical guide provides a rigorous deep-dive into the physicochemical properties, mechanistic synthesis, and analytical validation of this essential synthon, designed for researchers optimizing glycosylation workflows.
Physicochemical Profile
The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose dictate its handling and reactivity in anhydrous environments. The data is summarized below[1]:
| Property | Value / Description |
| IUPAC Name | (3R,4S,5R,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
| CAS Number | 6207-76-7 (α-anomer); 3947-62-4 (β-anomer) |
| Molecular Formula | C₁₄H₂₀O₁₀ |
| Molecular Weight | 348.30 g/mol |
| Physical State | White to off-white crystalline solid or viscous amber syrup |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |
| Anomeric Status | Free hydroxyl at C1 (reducing end), prone to mutarotation in solution |
Mechanistic Insights: The Anomeric Position
The synthesis of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose relies on the regioselective deprotection of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. The fundamental challenge is cleaving a single ester bond in the presence of four identical ester linkages.
Causality of Regioselectivity:
The success of this transformation hinges on the anomeric effect and the unique electronic environment of the C1 position[3]. The ester at C1 is flanked by the endocyclic ring oxygen. The lone pair electrons on the ring oxygen can delocalize into the antibonding orbital (
Experimental Workflows & Protocols
The following protocols are engineered as self-validating systems, incorporating specific checkpoints to ensure structural integrity and high yields.
Protocol 1: Regioselective Anomeric Deacetylation
Objective: Synthesize 2,3,4,6-Tetra-O-acetyl-D-glucopyranose from β-D-glucose pentaacetate.
-
Reaction Setup: Dissolve 50.0 g (0.128 mol) of β-D-glucose pentaacetate in 100 mL of dry N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere[4]. Rationale: DMF is a polar aprotic solvent that effectively solubilizes both the hydrophobic sugar and the ionic ammonium acetate.
-
Reagent Addition: Add 19.8 g (0.257 mol, ~2.0 eq) of Ammonium acetate (NH₄OAc) to the stirring solution[4].
-
Incubation: Stir the mixture at room temperature (20–25 °C) for 30 hours[4].
-
Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase. The starting material runs at
, while the deacetylated product appears at . Stain with -anisaldehyde to visualize. -
Workup: Evaporate the DMF in vacuo (using a rotary evaporator with a high-vacuum pump and a water bath at 40 °C to prevent thermal degradation).
-
Purification: Purify the residue via silica gel column chromatography eluting with ethyl acetate to yield the product as an amber-colored syrup (Yield: ~97%)[4]. Note: The product will exist as an anomeric mixture (α:β ratio of approx. 3:1) due to mutarotation during purification.
Protocol 2: Synthesis of Glycosyl Trichloroacetimidate (Schmidt Donor)
Objective: Activate the C1 hydroxyl for downstream glycosylation.
-
Reaction Setup: Dissolve 41.9 g (0.12 mol) of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose in 120 mL of anhydrous Dichloromethane (DCM)[4]. Cool the flask to 0 °C using an ice bath. Rationale: Low temperatures suppress unwanted side reactions and the degradation of the sensitive imidate.
-
Reagent Addition: Add 60 mL (0.6 mol, 5.0 eq) of Trichloroacetonitrile (CCl₃CN)[4].
-
Catalysis: Dropwise, add 1.8 mL (12 mmol, 0.1 eq) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. Rationale: DBU is a strong, non-nucleophilic base that deprotonates the C1 hydroxyl without causing saponification of the C2-C6 acetates.
-
Incubation: Stir for 1 hour at 0 °C[4].
-
Purification: Concentrate the mixture and purify rapidly via a short silica gel column pre-neutralized with 1% Triethylamine (Et₃N) to prevent acid-catalyzed hydrolysis of the imidate on the column.
Visualizing the Synthetic Network
The following diagram illustrates the strategic position of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose within the broader context of glycoconjugate synthesis.
Synthetic pathways from D-glucose pentaacetate to complex glycoconjugates.
Analytical Characterization (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the definitive tool for validating the structural identity and anomeric purity of the synthesized compound[5]. The diagnostic signals for the α/β mixture in CDCl₃ at 500 MHz are as follows[4]:
-
α-Anomer Signatures: The anomeric proton (H-1α) appears as a distinct doublet at
5.45 ppm with a small coupling constant ( Hz), indicative of the axial-equatorial relationship between H-1 and H-2[4]. -
β-Anomer Signatures: The anomeric proton (H-1β) appears as a doublet at
4.73 ppm with a large trans-diaxial coupling constant ( Hz)[4]. -
Ring Protons: H-3 appears as a doublet of doublets (dd) at
5.52 ppm ( Hz), while H-4 appears as a triplet at 5.07 ppm ( Hz)[4]. -
Acetate Methyls: Four distinct singlet peaks integrate to 12 protons total, clustered between
2.01 and 2.08 ppm , confirming the presence of exactly four acetyl groups[4].
References
1.[1] Pharmaffiliates. "Acarbose-Impurities - 2,3,4,6-Tetra-O-acetyl-aD-glucopyranose." Pharmaffiliates.com. Available at: 2.[5] Benchchem. "2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4." Benchchem.com. Available at: 3.[4] National Institutes of Health (NIH) / PubMed Central. "An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol." NIH.gov. Available at: 4.[3] SciSpace. "Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies." SciSpace.com. Available at: 5.[2] Made-in-China. "2, 3, 4, 6-Tetra-O-Acetyl-Alpha-D-Glucopyranosyl Bromide 572-09-8." Made-in-china.com. Available at:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2, 3, 4, 6-Tetra-O-Acetyl-Alpha-D-Glucopyranosyl Bromide 572-09-8 - 2 3 4 6-Tetra-O-Acetyl-Alpha-, D-Glucopyranosyl Bromide | Made-in-China.com [m.made-in-china.com]
- 3. scispace.com [scispace.com]
- 4. An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3,4,6-Tetra-O-acetyl-beta-D-glucose | 3947-62-4 | Benchchem [benchchem.com]
